

Metacetamol: An In-depth Technical Guide on Solubility and Stability Studies

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Compound of Interest

Compound Name: Metacetamol

Cat. No.: B15613020

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Abstract

Metacetamol, a structural isomer of paracetamol, presents as a compound of interest in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available solubility data for **metacetamol** and outlines the critical stability studies required for its characterization. While specific quantitative stability data for **metacetamol** is limited in publicly available literature, this guide leverages established principles and data from its close structural analog, paracetamol, to provide a robust framework for its stability assessment. Detailed experimental protocols for both solubility and stability testing are provided, adhering to international guidelines.

Metacetamol Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. **Metacetamol** is sparingly soluble in aqueous buffers.^[1]

Quantitative Solubility Data

Quantitative solubility data for **metacetamol** in various solvents is summarized in the table below. It is important to note that for maximal solubility in aqueous buffers, it is recommended to first dissolve **metacetamol** in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.^[1]

Solvent/System	Solubility	Reference
Ethanol	~ 5 mg/mL	^[1]
Dimethyl Sulfoxide (DMSO)	~ 30 mg/mL	^[1]
Dimethylformamide (DMF)	~ 30 mg/mL	^[1]
1:4 solution of DMSO:PBS (pH 7.2)	~ 0.20 mg/mL	^[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.^{[2][3][4][5]}

Objective: To determine the saturation solubility of **metacetamol** in a given solvent at a specific temperature.

Materials:

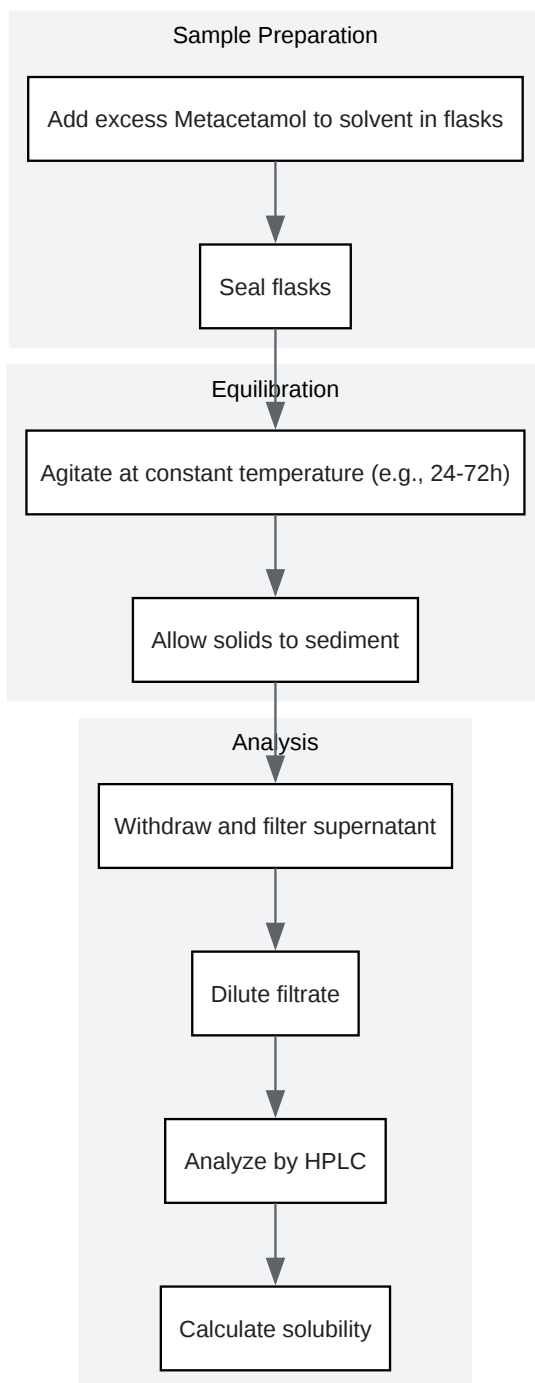
- **Metacetamol** powder
- Selected solvents (e.g., water, ethanol, phosphate buffers of different pH)
- Glass flasks or vials with screw caps
- Shaking incubator or water bath with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm)

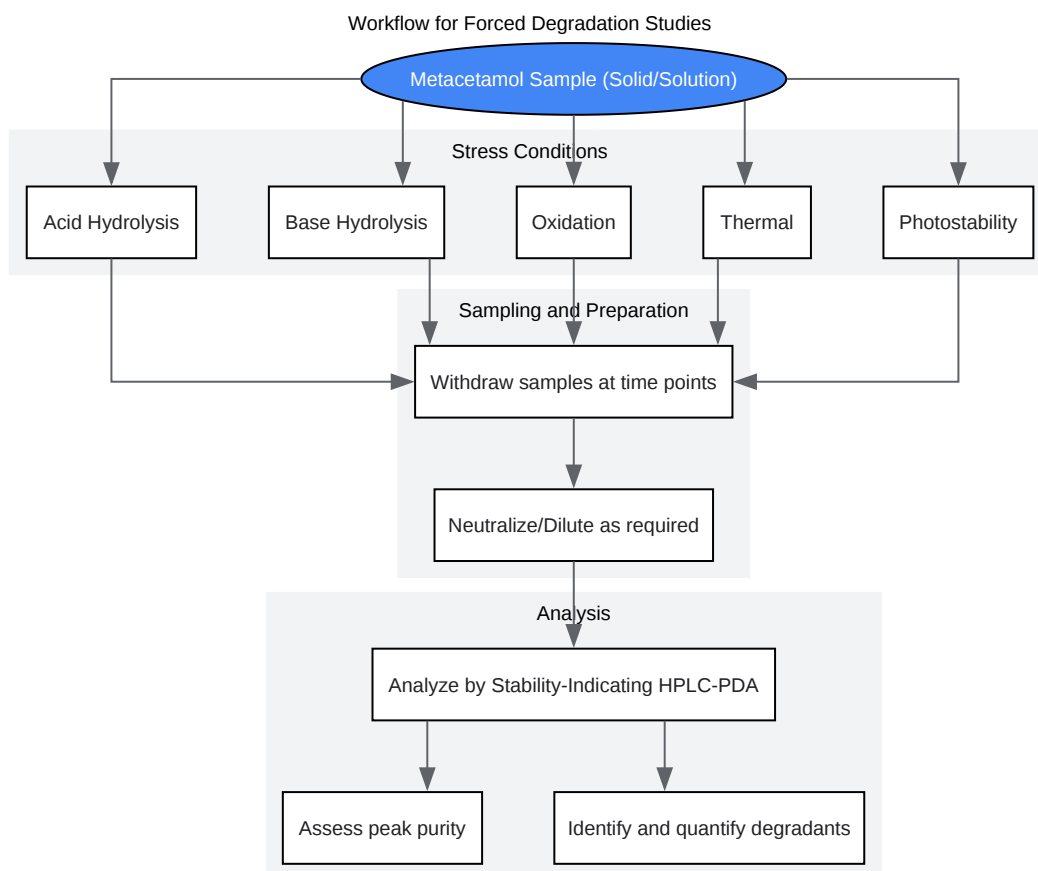
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for **metacetamol**

Procedure:

- Add an excess amount of **metacetamol** powder to a series of flasks, each containing a known volume of the selected solvent.
- Seal the flasks tightly to prevent solvent evaporation.
- Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time required to reach equilibrium.
- After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow undissolved solids to sediment.
- Carefully withdraw a sample from the supernatant of each flask.
- Filter the sample immediately using a syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted samples using a validated HPLC method to determine the concentration of **metacetamol**.
- The average concentration from replicate experiments represents the solubility of **metacetamol** in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination





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